molecular formula C22H27BrN2O3 B2411650 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1107549-95-0

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No. B2411650
CAS RN: 1107549-95-0
M. Wt: 447.373
InChI Key: QGZOFOLRTZGVRR-UHFFFAOYSA-M
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Description

The compound “3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide” has a molecular formula of C22H27BrN2O3. It has an average mass of 447.365 Da and a monoisotopic mass of 446.120483 Da .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides showed promising activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020). Additionally, a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts demonstrated notable antibacterial and antifungal activity (Demchenko et al., 2021).

Anticancer Activity

Some compounds structurally similar to 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide have demonstrated anticancer activity. For example, hybrid compounds between aza-brazilin and imidazole, prepared from 3-(3,4-dimethoxyphenyl)propanoic acid, exhibited potent cytotoxic activities against human tumor cell lines, outperforming cisplatin in some cases (汪学全 et al., 2015).

Industrial Applications

Imidazolium-based compounds, similar in structure to the compound , have been studied for their potential industrial applications. One study on imidazolium bearing ionic liquids (ILs) found these compounds useful in enhancing the corrosion resistance of mild steel in hydrochloric acid solution (Subasree & Selvi, 2020). This suggests potential applications in industrial corrosion inhibition.

Materials Science

Compounds structurally related to 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide have been investigated in materials science. For example, poly[2,3-dimethyl-1-(4-thien-3-ylbenzyl)-1H-imidazol-3-ium] bis((trifluoromethyl)sulfonyl)imide, synthesized using a similar imidazolium compound, displayed electronically conducting properties with potential applications in electronic devices (Naudin et al., 2002).

Catalysis

Similar imidazolium-based compounds have been explored for their catalytic properties. For instance, bis-ionic liquid 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) was found effective as a catalyst for synthesizing novel benzoxazoles (Nikpassand et al., 2015). This indicates potential applications in organic synthesis and pharmaceutical manufacturing.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O3.BrH/c1-26-19-13-12-17(15-20(19)27-2)22(25)16-23(18-9-5-3-6-10-18)21-11-7-4-8-14-24(21)22;/h3,5-6,9-10,12-13,15,25H,4,7-8,11,14,16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZOFOLRTZGVRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

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